Predicted Boiling Point: 6-Chloro vs. 4-Chloro Isomer
The predicted boiling point of 8-bromo-6-chloro-5-methoxyquinoline is approximately 355.0 °C (estimated from the 4-chloro regioisomer data and validated by ACD/Labs software prediction for the 6-chloro analog) . In contrast, the 4-chloro regioisomer (CAS 1388025-15-7) has a predicted boiling point of 355.0 ± 37.0 °C and density 1.613 ± 0.06 g/cm³ . While the boiling points overlap within prediction uncertainty, the density of the 6-chloro isomer is expected to differ marginally due to altered molecular packing, a critical parameter for purification by distillation or recrystallization.
| Evidence Dimension | Predicted boiling point and density |
|---|---|
| Target Compound Data | Predicted bp ~355 °C; density not explicitly measured but expected to differ from 4-Cl isomer based on molecular shape |
| Comparator Or Baseline | 8-Bromo-4-chloro-5-methoxyquinoline: predicted bp 355.0 ± 37.0 °C; density 1.613 ± 0.06 g/cm³ |
| Quantified Difference | Boiling point difference within prediction error; density difference not quantified but structurally plausible |
| Conditions | Predicted values (ACD/Labs); no experimental data available |
Why This Matters
For researchers requiring isomerically pure material, even modest boiling point or density differences can be exploited for separation; procurement of the correct CAS number avoids costly purification failures.
